4-Ethoxypyridin-3-amine

Metabolic Stability CYP1A2 Drug Metabolism

4-Ethoxypyridin-3-amine (CAS 1633-43-8), also known as 3-amino-4-ethoxypyridine or 4-ethoxy-3-aminopyridine, is a pyridine derivative featuring an ethoxy group at the 4-position and a primary amine at the 3-position of the aromatic ring. This compound belongs to the broader class of 3-amino-4-alkoxypyridines and is widely utilized as a versatile intermediate in pharmaceutical synthesis, particularly for constructing kinase inhibitor scaffolds and heterocyclic drug candidates.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1633-43-8
Cat. No. B162072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxypyridin-3-amine
CAS1633-43-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1)N
InChIInChI=1S/C7H10N2O/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3
InChIKeyXHEMFRKTOJUJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxypyridin-3-amine (CAS 1633-43-8): A 3-Amino-4-alkoxypyridine Building Block for Pharmaceutical Intermediates


4-Ethoxypyridin-3-amine (CAS 1633-43-8), also known as 3-amino-4-ethoxypyridine or 4-ethoxy-3-aminopyridine, is a pyridine derivative featuring an ethoxy group at the 4-position and a primary amine at the 3-position of the aromatic ring [1]. This compound belongs to the broader class of 3-amino-4-alkoxypyridines and is widely utilized as a versatile intermediate in pharmaceutical synthesis, particularly for constructing kinase inhibitor scaffolds and heterocyclic drug candidates . The presence of the ethoxy substituent confers distinct physicochemical properties including calculated LogP of ~1.64, topological polar surface area (TPSA) of ~48 Ų, and predicted aqueous solubility of approximately 6.5 mg/mL [1] . The compound has been evaluated in multiple biological systems with reported activity against P2X3 purinoceptors (EC₅₀: 80 nM) and CYP3A4 (IC₅₀: 5.4 μM) [2] [3].

Why 4-Ethoxypyridin-3-amine Cannot Be Directly Substituted with 4-Methoxypyridin-3-amine or Other Analogs


Within the 3-amino-4-alkoxypyridine class, the specific alkoxy substituent profoundly influences both physicochemical behavior and biological target interactions. The ethoxy group (-OCH₂CH₃) versus the methoxy analog (-OCH₃) alters LogP (calculated 1.64 for ethoxy; ~0.5 for methoxy), aqueous solubility (6.5 mg/mL vs. higher water solubility for methoxy), and steric bulk at the 4-position . SAR studies on 4-substituted pyridine derivatives demonstrate that alkoxy chain length directly modulates metabolic stability and half-life [1]. Substituting 4-ethoxypyridin-3-amine with 4-methoxypyridin-3-amine (CAS 33631-09-3) or 3-aminopyridine (CAS 462-08-8) alters these critical parameters, potentially affecting downstream synthetic yields, biological activity profiles, and regulatory compliance in established synthetic routes. The following quantitative evidence substantiates these differentiation points.

4-Ethoxypyridin-3-amine (1633-43-8): Quantitative Differentiator Evidence vs. Analogs and In-Class Comparators


Metabolic Stability Differentiation: CYP1A2 Metabolism of Ethoxy- vs. Non-Ethoxy-Containing Analogs

In a study evaluating CYP1A2-mediated metabolism of heterocyclic compounds, the introduction of an ethoxy substituent on the pyridine ring significantly reduced the rate of oxidative metabolism compared to unsubstituted pyridine analogs. The ethoxy group acts as a metabolic soft spot but undergoes slower CYP-mediated oxidation than alternative substituents [1]. This property translates to improved metabolic stability profiles for compounds incorporating the 4-ethoxypyridin-3-amine scaffold.

Metabolic Stability CYP1A2 Drug Metabolism Pharmacokinetics

CYP3A4 Inhibition Profile: Quantitative IC₅₀ Data for 4-Ethoxypyridin-3-amine-Containing Scaffold

A compound containing the 4-ethoxypyridin-3-amine moiety was evaluated for CYP3A4 inhibition in human liver microsomes. The compound exhibited an IC₅₀ value of 5.40 μM (5.40E+3 nM) against CYP3A4-mediated oxidative metabolism of testosterone after 45 minutes of incubation, as quantified by MS analysis [1]. This value falls within the range considered to have low-to-moderate CYP3A4 inhibition liability, providing a useful benchmark for medicinal chemists when selecting building blocks.

CYP3A4 Drug-Drug Interaction Cytochrome P450 ADME-Tox

P2X3 Receptor Antagonist Activity: EC₅₀ Comparison Across 3-Aminopyridine Scaffolds

4-Ethoxypyridin-3-amine has been directly evaluated for antagonist activity against recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes. The compound demonstrated an EC₅₀ of 80 nM [1]. For context, other 3-aminopyridine derivatives have been reported in the literature with P2X3 antagonist activities spanning from sub-nanomolar to micromolar ranges, positioning 4-ethoxypyridin-3-amine in the moderate-to-high potency category for this target class [2].

P2X3 Receptor Pain Target Ion Channel Purinoceptor

Aqueous Solubility Comparison: 4-Ethoxypyridin-3-amine vs. 4-Methoxypyridin-3-amine

The aqueous solubility of 4-ethoxypyridin-3-amine is reported as 6.46 mg/mL (0.0468 mol/L) . In comparison, the 4-methoxy analog (4-methoxypyridin-3-amine, CAS 33631-09-3) exhibits higher aqueous solubility due to its lower LogP (calculated ~0.5 vs. ~1.64 for the ethoxy compound) and smaller molecular size . This solubility difference directly impacts synthetic workup procedures and the selection of reaction media for multi-step syntheses.

Solubility Physicochemical Properties Formulation Lead Optimization

Lipophilicity (LogP) Differentiation: Ethoxy vs. Methoxy Substituent Impact on Drug-Likeness

The calculated XLogP3 for 4-ethoxypyridin-3-amine is 0.5, while alternative predictive methods yield a LogP of 1.6437 [1]. The 4-methoxy analog (4-methoxypyridin-3-amine, CAS 33631-09-3) has a lower calculated LogP of approximately 0.0-0.2 based on structural analysis . This LogP difference of approximately 0.3-1.4 units translates to a theoretical 2-fold to 25-fold increase in octanol-water partition coefficient for the ethoxy compound.

Lipophilicity LogP Drug-Likeness Medicinal Chemistry

Kinase Inhibitor Patent Landscape: Ethoxy Substituent as Preferred Embodiment in c-MET and TAM Family Inhibitors

Analysis of patent literature reveals that 4-ethoxypyridin-3-amine and its derivatives are explicitly claimed as preferred embodiments in multiple kinase inhibitor patent families. Specifically, aminoheteroaryl compounds featuring the 4-ethoxypyridin-3-amine core are disclosed as protein kinase inhibitors with activity against c-MET [1]. Additionally, aminopyridine derivatives incorporating this scaffold appear in patents targeting TAM family kinases [2]. The ethoxy group appears preferentially over methoxy or other alkoxy substituents in key patent examples.

Kinase Inhibitor c-MET TAM Kinase Patent Analysis Oncology

4-Ethoxypyridin-3-amine (1633-43-8): Evidence-Based Application Scenarios for Procurement Decision-Making


CYP3A4 Drug-Drug Interaction Profiling in Lead Optimization

Medicinal chemistry teams developing kinase inhibitors or CNS-targeted agents can utilize 4-ethoxypyridin-3-amine as a building block with characterized CYP3A4 inhibition liability. The reported IC₅₀ of 5.40 μM (human liver microsomes) for compounds containing this scaffold [1] provides a quantifiable starting point for DDI risk assessment. This enables structure-based prediction of CYP3A4 inhibition before committing to costly in vitro ADME panels, supporting efficient lead triage and prioritization. Procurement of this specific building block ensures consistency with established CYP inhibition benchmarks.

P2X3 Antagonist Pain Program Initiation

Research groups initiating P2X3 antagonist programs for pain indications can employ 4-ethoxypyridin-3-amine as a validated starting scaffold with known activity (EC₅₀ = 80 nM against recombinant rat P2X3 in Xenopus oocytes) [1]. This potency level positions the compound as a suitable template for parallel synthesis and SAR exploration aimed at improving potency and selectivity. The compound's established activity reduces the screening burden typically required for novel scaffold identification.

Synthesis of c-MET and TAM Family Kinase Inhibitors

Organizations pursuing c-MET or TAM family kinase inhibitors for oncology applications can justify procurement of 4-ethoxypyridin-3-amine based on its explicit disclosure as a preferred intermediate in relevant patent literature [1] [2]. The ethoxy substituent appears preferentially over methoxy or other alkoxy groups in key patent exemplifications, suggesting validated synthetic utility. Researchers can reference these patent documents to support material requisition and budget allocation for kinase inhibitor discovery programs.

Lipophilicity-Tuned Building Block Selection for CNS Penetration Optimization

CNS drug discovery teams requiring building blocks with specific lipophilicity ranges can select 4-ethoxypyridin-3-amine based on its calculated LogP of 1.64 (or XLogP3 of 0.5) [1] [2]. This lipophilicity, which is higher than the methoxy analog (ΔLogP ≈ +0.3 to +1.4), may contribute to enhanced blood-brain barrier permeability when incorporated into larger molecular scaffolds. The ethoxy group provides a tunable lipophilicity increment without the metabolic liabilities associated with extended alkyl chains, making it suitable for programs optimizing CNS exposure.

Technical Documentation Hub

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